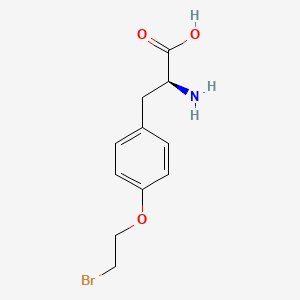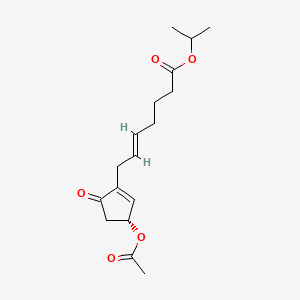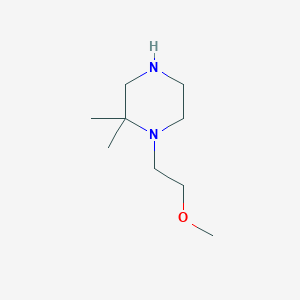![molecular formula C20H33N5O7 B14014717 N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid](/img/structure/B14014717.png)
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products, is a complex chemical compound used primarily as an additive in lubricating oils and fuels to enhance their performance. This compound is formed through the reaction of 1,4-Benzenedicarboxylic acid with polyisobutenyl succinic anhydride and tetraethylenepentamine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products involves several steps:
Preparation of Polyisobutenyl Succinic Anhydride: Polyisobutylene is reacted with maleic anhydride to form polyisobutenyl succinic anhydride.
Reaction with Tetraethylenepentamine: Polyisobutenyl succinic anhydride is then reacted with tetraethylenepentamine under controlled conditions to form the desired reaction products.
Final Reaction: The resulting product is then reacted with 1,4-Benzenedicarboxylic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactors where the above reactions are carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reactions .
化学反応の分析
Types of Reactions
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products undergo various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their potential biological activity and interactions with various biomolecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Widely used as additives in lubricating oils and fuels to improve performance and efficiency.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In lubricating oils, it acts by forming a protective layer on metal surfaces, reducing friction and wear. In biological systems, it may interact with specific enzymes or receptors, modulating their activity .
類似化合物との比較
Similar Compounds
1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride: Similar in structure but lacks the tetraethylenepentamine component.
Polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products: Similar but does not include 1,4-Benzenedicarboxylic acid.
Uniqueness
The uniqueness of 1,4-Benzenedicarboxylic acid, compounds with polyisobutenyl succinic anhydride-tetraethylenepentamine reaction products lies in its combined properties, making it highly effective as an additive in lubricating oils and fuels. The presence of both polyisobutenyl succinic anhydride and tetraethylenepentamine provides enhanced performance characteristics compared to similar compounds .
特性
分子式 |
C20H33N5O7 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid |
InChI |
InChI=1S/C8H23N5.C8H6O4.C4H4O3/c9-1-3-11-5-7-13-8-6-12-4-2-10;9-7(10)5-1-2-6(4-3-5)8(11)12;5-3-1-2-4(6)7-3/h11-13H,1-10H2;1-4H,(H,9,10)(H,11,12);1-2H2 |
InChIキー |
HWADBUSOBVSGJQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)OC1=O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CNCCNCCNCCN)N |
関連するCAS |
68909-40-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


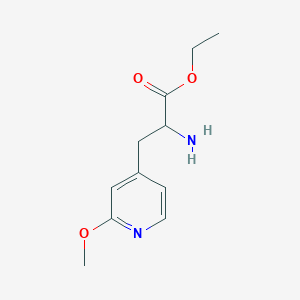
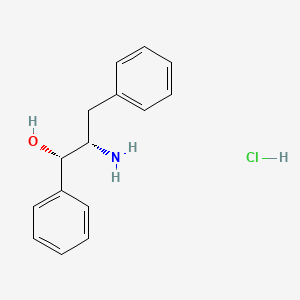
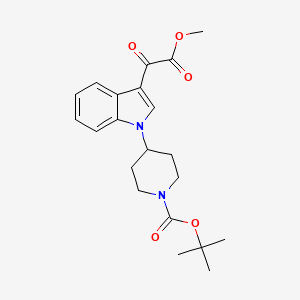
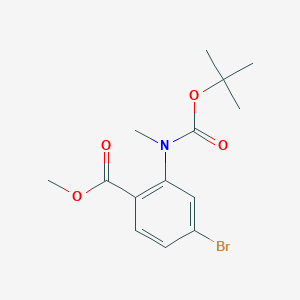
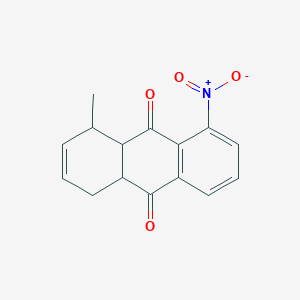
![Ethyl 4-(hexahydroimidazo[1,5-a]pyrazin-2(3h)-yl)benzoate](/img/structure/B14014667.png)
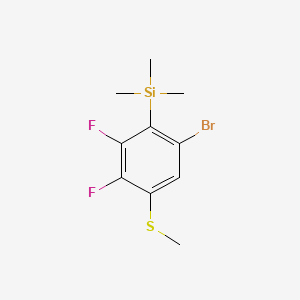
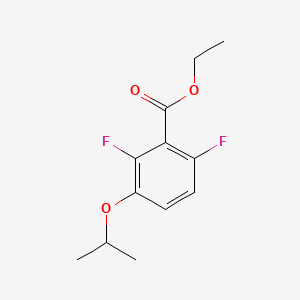

![N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide](/img/structure/B14014684.png)
